molecular formula C₁₄H₁₇N₅O₆ B1140060 2'-Deoxy-3',5'-di-O-acetylguanosine CAS No. 69992-10-5

2'-Deoxy-3',5'-di-O-acetylguanosine

Cat. No. B1140060
CAS RN: 69992-10-5
M. Wt: 351.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxy-3',5'-di-O-acetylguanosine (dA2G) is a nucleoside analogue that has been studied extensively for its potential applications in pharmaceuticals, biochemistry, and molecular biology. It is a modified form of the naturally occurring 2'-deoxyguanosine (dG), which is one of the four nucleotides that make up DNA. dA2G is synthesized from dG and has been used as a nucleic acid analog for both research and therapeutic purposes.

Scientific Research Applications

Application in Supramolecular Hydrogels

Specific Scientific Field

Materials Science, Biomedical Engineering

Summary of the Application

Guanosine-based supramolecular hydrogels have shown promise in various fields such as drug delivery, targeted release, and tissue engineering .

Methods of Application or Experimental Procedures

Guanosine is an important building block for these supramolecular gels due to its unique self-assembly property that results from the unique hydrogen bond acceptors and donor groups . The development and lifetime stability improvement of these hydrogels are achieved through optimized structure and elaborate on three aspects: sugar modification, base modification, and binary gels .

Results or Outcomes

The use of guanosine-based supramolecular hydrogels has been limited due to their poor longevity and the need for excess cations . However, modifications at the molecular level have been shown to improve the lifespan, physicochemical properties, and biological activities of these hydrogels .

Application in Proteomics Research

Specific Scientific Field

Proteomics

Summary of the Application

2’-Deoxy-3’,5’-di-O-acetylguanosine is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein interactions, post-translational modifications, or protein conformational changes .

Methods of Application or Experimental Procedures

The compound is typically used in a solid state and is soluble in DMF, DMSO, and Methanol . It is stored at -20° C and has a melting point of >300°C .

Results or Outcomes

The specific outcomes of this application can vary widely depending on the specific research context. However, the use of 2’-Deoxy-3’,5’-di-O-acetylguanosine in proteomics research can contribute to a deeper understanding of protein structures and functions .

Application in Synthesis Pathways

Specific Scientific Field

Organic Chemistry

Summary of the Application

2’-Deoxy-3’,5’-di-O-acetylguanosine is used in synthesis pathways . It can serve as a building block in the synthesis of more complex organic compounds .

Methods of Application or Experimental Procedures

In one example, 3’,5’-O-diacetyl-deoxyguanosine was dried three times by evaporation of DMF. Then, PPh3 and the protected phenol were added and left under vacuum for 2 hours .

Results or Outcomes

The specific outcomes of this application can vary widely depending on the specific synthesis pathway. However, the use of 2’-Deoxy-3’,5’-di-O-acetylguanosine in synthesis pathways can contribute to the production of a variety of organic compounds .

properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O6/c1-6(20)23-4-9-8(24-7(2)21)3-10(25-9)19-5-16-11-12(19)17-14(15)18-13(11)22/h5,8-10H,3-4H2,1-2H3,(H3,15,17,18,22)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGYRDUIRRZJHS-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-3',5'-di-O-acetylguanosine

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